molecular formula C14H19N3O3S2 B2533023 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1428351-06-7

1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2533023
CAS No.: 1428351-06-7
M. Wt: 341.44
InChI Key: IOISAFPJPHEZPG-UHFFFAOYSA-N
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Description

1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

The compound 1-Methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is part of a broader category of sulfonamides known for their potential in various scientific research applications. A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed to explore their use as antibacterial agents. This research led to the creation of derivatives with significant antibacterial activities, showcasing the potential of such compounds in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Another critical area of research for sulfonamide derivatives includes their role as inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological processes. Sulfonamide-based compounds have been studied for their inhibitory effects on CA isoenzymes, suggesting potential applications in treating conditions like glaucoma, epilepsy, and certain types of edema. Novel pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety have shown promise as potent CA inhibitors, indicating their potential in developing new therapeutic agents (Mert et al., 2015).

Anticancer and Antitumor Activities

Sulfonamide derivatives have also been investigated for their anticancer and antitumor properties. For instance, certain novel sulfonamide compounds have demonstrated significant antiproliferative activities against cancer cell lines, such as HeLa and C6, indicating their potential as cancer therapeutics (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). Similarly, research into pyrazole derivatives of sulfonamides has uncovered compounds with remarkable antitumor activity, further supporting the role of these molecules in cancer research (Aly et al., 2009).

Antimicrobial Properties

The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria. Studies on sulfonamide derivatives have identified compounds with potent antimicrobial activities, offering pathways for new antibiotic development. Novel synthesis approaches have led to heterocyclic compounds incorporating the sulfonamido moiety with promising results against a range of microbial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Properties

IUPAC Name

1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-9-13(15-11-17)22(18,19)16-10-14(4-6-20-7-5-14)12-3-2-8-21-12/h2-3,8-9,11,16H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOISAFPJPHEZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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